3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione is an organic compound characterized by the molecular formula and a molecular weight of 214.26 g/mol. This compound is notable for its unique dioxacycloundecane structure, which includes two carbonyl groups (ketones) and two ether linkages within a cyclic framework. It is primarily utilized in organic synthesis as a building block and reagent in various chemical reactions, and it has been investigated for potential biological activities .
The compound is classified under organic chemicals and is recognized by the Chemical Abstracts Service with the registry number 94113-47-0. Its synthesis and applications are significant in both chemical research and industrial contexts, particularly in the development of polymers and other materials .
The synthesis of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione typically involves cyclization reactions. A common synthetic route includes:
The technical aspects of the synthesis involve careful monitoring of temperature and pressure to favor the desired cyclization pathway while minimizing side reactions.
The molecular structure of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione can be represented using various notations:
CC1(C)COC(=O)CCCCC(=O)OC1
InChI=1S/C11H18O4/c1-11(2)7-14-9(12)5-3-4-6-10(13)15-8-11/h3-8H2,1-2H3
The compound exhibits a predicted boiling point of approximately 400.7 °C and a density of around 1.026 g/cm³. It appears as a white to pale yellow solid or oil .
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione participates in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione involves its ability to undergo various transformations that modulate biological activities. The specific molecular targets depend on the context in which the compound is used—whether in organic synthesis or biological research .
The compound has a high boiling point and exhibits stability under normal conditions but should be handled with care due to its potential hazards indicated by GHS classifications (e.g., H302 - harmful if swallowed) .
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry with practical applications across various fields including medicine and materials science.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: